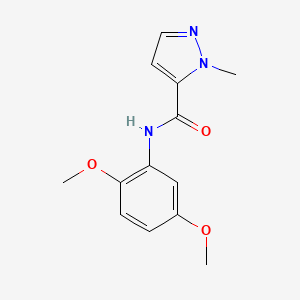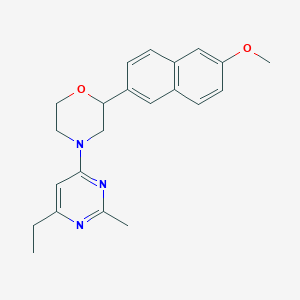
N-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide (DMHP) is a chemical compound that has gained attention in the scientific community due to its potential applications in various research areas. DMHP is a pyrazole derivative that has been synthesized for its potential use as a cannabinoid receptor agonist.
Mécanisme D'action
N-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide is thought to activate cannabinoid receptors by binding to the receptor site and inducing a conformational change that leads to the activation of downstream signaling pathways. This activation can lead to the modulation of various physiological processes, including pain, appetite, and mood.
Biochemical and Physiological Effects:
N-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to have various biochemical and physiological effects, including the modulation of pain, anxiety, and appetite. In vitro studies have shown that N-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide can activate cannabinoid receptors, which may have potential therapeutic applications in the treatment of pain and anxiety. Additionally, N-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to modulate appetite in animal studies, which may have potential applications in the treatment of obesity.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide has several advantages for use in lab experiments, including its high potency and selectivity for cannabinoid receptors. However, N-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide also has limitations, including its potential toxicity and the need for further research to determine its safety and efficacy in vivo.
Orientations Futures
There are several future directions for the study of N-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide, including the investigation of its potential therapeutic applications in the treatment of pain, anxiety, and other disorders. Additionally, further research is needed to determine the safety and efficacy of N-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide in vivo and to develop new analogs with improved potency and selectivity for cannabinoid receptors.
Méthodes De Synthèse
The synthesis of N-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide involves the reaction of 2,5-dimethoxybenzaldehyde and 1-methyl-1H-pyrazole-5-carboxylic acid in the presence of a reducing agent. The reaction mixture is then purified using column chromatography to obtain N-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide as a white crystalline solid.
Applications De Recherche Scientifique
N-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide has been studied for its potential use as a cannabinoid receptor agonist. Cannabinoid receptors are found in the brain and other parts of the body and are involved in various physiological processes, including pain, mood, appetite, and memory. N-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to activate cannabinoid receptors in vitro, which may have potential therapeutic applications in the treatment of pain, anxiety, and other disorders.
Propriétés
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-16-11(6-7-14-16)13(17)15-10-8-9(18-2)4-5-12(10)19-3/h4-8H,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRTWBOGZFGZIHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NC2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-1-yl]-6-methyl-2-pyrimidinamine](/img/structure/B5315235.png)
![N-cyclopropyl-2-{[5-(4-isopropylphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5315236.png)
![4-allyl-3-{[(6-chloro-1,3-benzodioxol-5-yl)methyl]thio}-5-(2-furyl)-4H-1,2,4-triazole](/img/structure/B5315250.png)
![3-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-methyl-1,5,6,7-tetrahydro-4H-indol-4-one](/img/structure/B5315263.png)

![4-[2-(5'-methyl-1H,3'H-2,4'-biimidazol-1-yl)ethyl]benzenesulfonamide](/img/structure/B5315282.png)
![4-[(ethylsulfonyl)(methyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B5315287.png)
![2-(2-chloro-4-fluorophenyl)-N-[(2-phenoxypyridin-3-yl)methyl]acetamide](/img/structure/B5315292.png)
![4-(4-chlorobenzoyl)-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5315296.png)
![2-({[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methyl}amino)nicotinonitrile](/img/structure/B5315311.png)
![(4aS*,8aR*)-1-[2-(1H-imidazol-4-yl)ethyl]-6-(pyridin-3-ylmethyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5315313.png)


